molecular formula C11H13BrO3 B11851539 Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate

Cat. No.: B11851539
M. Wt: 273.12 g/mol
InChI Key: HRSMZFFPABWHJZ-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of phenylacetic acid, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate typically involves the esterification of 2-(3-bromo-5-methoxy-2-methylphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Products include substituted amines or thiols.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include the corresponding alcohols.

Scientific Research Applications

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in studies to understand the interactions of brominated aromatic compounds with biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and specificity for these targets, affecting the overall biological response.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-5-methoxybenzoate: Similar structure but lacks the methyl group on the aromatic ring.

    Methyl 2-(3-bromophenyl)acetate: Similar structure but lacks the methoxy group.

    Methyl 2-bromo-5-methylbenzoate: Similar structure but lacks the methoxy group and has a different substitution pattern.

Uniqueness

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate is unique due to the specific combination of substituents on the aromatic ring, which can influence its reactivity and interactions in chemical and biological systems. The presence of both a bromine atom and a methoxy group provides distinct electronic and steric properties, making it a valuable compound for various applications.

Biological Activity

Methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate (commonly referred to as MBM) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MBM, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MBM is characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 5-position of the phenyl ring. Its molecular formula is C11H13BrO3C_{11}H_{13}BrO_3, with a molar mass of approximately 259.10 g/mol. The compound typically appears as a pale-yellow to yellow-brown sticky oil or semi-solid.

1. Enzyme Inhibition

Recent studies have indicated that compounds similar to MBM exhibit significant enzyme inhibition properties. For instance, bromophenol derivatives have shown effective inhibition against various isoenzymes, including carbonic anhydrase (CA) and acetylcholinesterase (AChE). The inhibition constants (Ki values) for these compounds range from 1.63 nM to 25.67 nM, suggesting strong potential for therapeutic applications in treating neurological disorders like Alzheimer's disease and other conditions associated with cholinergic dysfunctions .

Enzyme Ki Value (nM) Remarks
hCA I2.53 - 25.67Effective inhibitor for glaucoma treatment
hCA II1.63 - 15.05Potential use in metabolic disorders
AChE6.54 - 24.86Implications for Alzheimer’s disease treatment

2. Antimicrobial Activity

Compounds with similar brominated structures have also been reported to possess antimicrobial properties. MBM's structural characteristics may enhance its interaction with microbial targets, potentially leading to effective antibacterial or antifungal agents.

3. Cytotoxic Effects

Research indicates that certain derivatives of brominated phenols exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. These compounds can induce apoptosis and disrupt microtubule assembly, which are crucial mechanisms in cancer therapy .

Case Studies

Several studies have documented the biological activity of similar compounds:

  • Study on Enzyme Inhibition : A compound structurally related to MBM was tested for AChE inhibition, yielding Ki values that suggest strong competitive inhibition, making it a candidate for further pharmacological studies aimed at treating neurodegenerative diseases .
  • Antimicrobial Evaluation : A series of brominated phenolic compounds were evaluated for their antimicrobial properties, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assays : In vitro assays showed that derivatives of MBM could inhibit cell growth in various cancer cell lines, with IC50 values indicating potent cytotoxicity at low concentrations .

The biological activity of MBM can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of bromine and methoxy groups likely enhances the compound's ability to bind to enzyme active sites, leading to competitive inhibition.
  • Cellular Uptake : The lipophilic nature of MBM facilitates its penetration into cell membranes, allowing it to exert effects on intracellular targets.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds may induce oxidative stress in cells, contributing to their cytotoxic effects.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 2-(3-bromo-5-methoxy-2-methylphenyl)acetate

InChI

InChI=1S/C11H13BrO3/c1-7-8(5-11(13)15-3)4-9(14-2)6-10(7)12/h4,6H,5H2,1-3H3

InChI Key

HRSMZFFPABWHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)OC)CC(=O)OC

Origin of Product

United States

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